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An In-Depth Comparative Analysis of OATD-02 Clinical Trial Design and Endpoints

Introduction

OATD-02 is a first-in-class, orally administered small-molecule inhibitor targeting both arginase
1 (ARG1) and arginase 2 (ARG2).[1][2][3][4][5] These enzymes are implicated in cancer
progression and immune evasion through the depletion of L-arginine, an amino acid crucial for
T-cell function.[4][6][7] By inhibiting both ARG1 and ARG2, OATD-02 aims to restore L-arginine
levels within the tumor microenvironment, thereby enhancing the anti-tumor immune response.
[1][6] This guide provides a comprehensive overview of the clinical trial design and endpoints
for OATD-02, alongside a comparison with another arginase inhibitor, Numidargistat
(INCB001158), to offer a contextual understanding for researchers, scientists, and drug
development professionals.

Mechanism of Action: The Dual Inhibition of ARG1
and ARG2

Arginase 1 and 2 are overexpressed in various cancers, contributing to an immunosuppressive
tumor microenvironment.[6] ARG1, primarily cytosolic, and ARG2, located in the mitochondria,
both hydrolyze L-arginine to ornithine and urea.[8] This depletion of L-arginine impairs the
proliferation and activation of T-cells, hindering the body's natural anti-cancer immune
response.[4][7] OATD-02's dual inhibitory action on both isoforms is designed to counteract this
immunosuppression and potentially exert direct anti-tumor effects by modulating tumor
metabolism.[1][7]
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Figure 1: Mechanism of action of OATD-02 in the tumor microenvironment.
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OATD-02 Phase I Clinical Trial (OATD-02-C-01/
NCT05759923)

The first-in-human study of OATD-02 is an open-label, multicenter, dose-escalation Phase |
trial designed to assess its safety, tolerability, and preliminary anti-neoplastic activity.[1][5][6]

Trial Design and Endpoints
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Parameter OATD-02 (NCT05759923)

Phase I
First-in-human Phase | Study to Evaluate

Tit Safety, Tolerability and Antineoplastic Activity of

itle

OATD-02 in Patients with Selected Advanced
And/or Metastatic Solid Tumours

Status Recruiting

Study Design

Open-Label, Dose-Escalation

Dose Escalation Model

Bayesian Optimal Interval (BOIN) Design[1][6]

Patient Population

Patients with advanced and/or metastatic solid
tumors, including colorectal, ovarian, pancreatic,

or renal cell carcinoma.[1][3][5][6]

Planned Enrollment

Up to 40 patients[1][5][6]

Treatment OATD-02 administered orally, once daily.[1][6]
Planned exploration from 2.5 mg to 30 mg. A 20
mg daily dose has been reached without dose-

Dose Levels

limiting toxicities (DLTs), and higher doses are
planned.[6][9]

Primary Endpoints

- Nature, frequency, and severity of Adverse
Events (AEs)- Occurrence of Dose-Limiting
Toxicities (DLTs)[1]

Secondary Endpoints

- Pharmacokinetic (PK) parameters of OATD-02
(Cmax, tmax, Cmin, AUCO0-24)-
Pharmacodynamic (PD) parameters (Arginine in
plasma/serum)- Anti-tumor activity: Objective
Response Rate (ORR), Duration of Response
(DoR), Progression-Free Survival (PFS)[1]

Exploratory Endpoints

- Concentrations of PD biomarkers in plasma
(e.g., Ornithine, microRNA, ctDNA, cfDNA)[1]
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Comparative Analysis with Numidargistat

(INCB001158)

Numidargistat (also known as CB-1158 or INCB001158) is another arginase inhibitor that has
been evaluated in clinical trials, providing a valuable point of comparison for OATD-02.[4][10]

[11]
Numidargistat (INCB001158)
Parameter OATD-02
(NCT02903914)
T . Dual ARG1 and ARG2 Predominantly an ARG1
arge

inhibitor[1][2][3]

inhibitor[11]

Phase | Design

Bayesian Optimal Interval
(BOIN) dose escalation[1][6]

Traditional 3+3 dose

escalation[12]

Patient Population

Advanced/metastatic solid
tumors (colorectal, ovarian,
pancreatic, renal cell
carcinoma)[1][3][5][6]

Advanced/metastatic solid
tumors (including NSCLC,
CRC, SCCHN, RCC, Gastric,
Bladder, and Melanoma)[12]

Monotherapy Dose Range

2.5 mg to >20 mg once daily
(ongoing)[6][9]

50, 75, 100, or 150 mg twice
daily[12][13]

Combination Therapy

Not yet in combination trials

Investigated in combination
with Pembrolizumab[13][14]
[15]

Reported Monotherapy AEs

No DLTs observed up to 20 mg
daily dose (as of early 2025)[9]

Most common related AEs
were fatigue (9.3%) and
nausea (9.3%). Grade =3
treatment-emergent AEs
occurred in 45.8% of patients.
[13]

Reported Efficacy

Clinical benefit (no progression
per RECIST 1.1) observed in
the first patient at 2.5 mg daily

dose who completed 6 cycles.

[1](6]

Limited anti-tumor activity
observed with monotherapy.
[14]
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Preclinical Supporting Data and Experimental
Protocols

The advancement of OATD-02 into clinical trials was supported by robust preclinical data
demonstrating its potent inhibitory activity and anti-tumor efficacy.

In Vitro and In Vivo Studies

e Enzymatic Assays: The inhibitory activity of OATD-02 was determined using recombinant
ARG1 and ARG2.[16]

e Cell-based Assays: Cellular activity was assessed using primary hepatocytes and
macrophages.[16]

 In Vivo Models: Anti-tumor activity was evaluated in syngeneic models of colorectal and
kidney carcinomas (CT26 and Renca) and an ARG2-dependent xenograft model of leukemia
(K562).[16] In these models, OATD-02 demonstrated dose-dependent tumor growth
inhibition.[1][6]

A key preclinical finding was that OATD-02 showed superior anti-tumor activity compared to a
reference ARGL1 inhibitor, which was attributed to its dual inhibition of both extracellular and

intracellular arginases.[17]

In Vitro Evaluation In Vivo Evaluation

Cell-based Assays Xenograft Model

Hepatocytes, Macrophages K562 Leukemia

(Hepatocyt phages) ( ) >

Tumor Growth
Inhibition Assessment
. . —P

Recombinant ARG1/ARG2 Syngeneic Tumor Models

Enzymatic Assay (CT26, Renca)

Click to download full resolution via product page

Figure 2: Preclinical experimental workflow for OATD-02.
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Conclusion

OATD-02 represents a promising therapeutic agent with a novel dual-inhibition mechanism
targeting both ARG1 and ARG2. The ongoing Phase | clinical trial is designed to thoroughly
evaluate its safety and preliminary efficacy in a range of solid tumors. The Bayesian Optimal
Interval design allows for efficient dose determination. Early safety data appears favorable, with
no dose-limiting toxicities observed at clinically relevant doses.

Compared to the predominantly ARGL1 inhibitor Numidargistat, OATD-02's dual inhibitory profile
may offer a more comprehensive approach to overcoming arginase-mediated
immunosuppression. The results from the OATD-02-C-01 trial are eagerly awaited and will be
crucial in determining the future clinical development path for this first-in-class molecule. The
data gathered will provide valuable insights into the therapeutic potential of dual arginase
inhibition in oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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